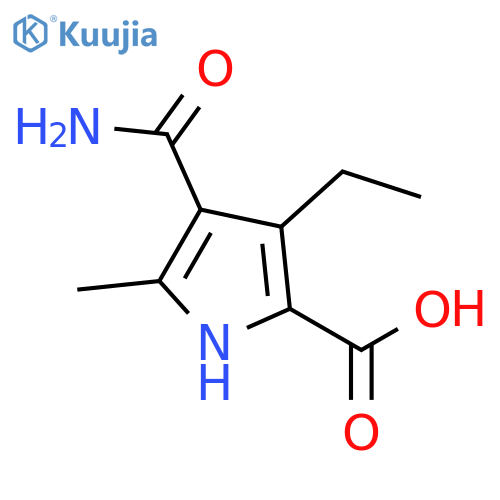Cas no 1423029-63-3 (4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid)

1423029-63-3 structure
商品名:4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid
-
- インチ: 1S/C9H12N2O3/c1-3-5-6(8(10)12)4(2)11-7(5)9(13)14/h11H,3H2,1-2H3,(H2,10,12)(H,13,14)
- InChIKey: WVQHKUYRDYFEEG-UHFFFAOYSA-N
- ほほえんだ: N1C(C)=C(C(N)=O)C(CC)=C1C(O)=O
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-109527-0.5g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 0.5g |
$579.0 | 2023-10-27 | |
| Enamine | EN300-109527-1.0g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 1g |
$743.0 | 2023-06-10 | |
| Enamine | EN300-109527-1g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 1g |
$743.0 | 2023-10-27 | |
| Aaron | AR01A11I-100mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 100mg |
$379.00 | 2025-02-08 | |
| 1PlusChem | 1P01A0T6-250mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 250mg |
$443.00 | 2025-03-04 | |
| 1PlusChem | 1P01A0T6-100mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 100mg |
$321.00 | 2025-03-04 | |
| 1PlusChem | 1P01A0T6-500mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 500mg |
$679.00 | 2025-03-04 | |
| Aaron | AR01A11I-250mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 250mg |
$530.00 | 2025-02-08 | |
| Aaron | AR01A11I-10g |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 90% | 10g |
$4413.00 | 2023-12-16 | |
| 1PlusChem | 1P01A0T6-50mg |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid |
1423029-63-3 | 95% | 50mg |
$229.00 | 2025-03-04 |
4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid 関連文献
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
1423029-63-3 (4-carbamoyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid) 関連製品
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量